

An In-depth Technical Guide to SDR-04 (DHRS4) Homologs in Model Organisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SDR-04

Cat. No.: B15570214

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dehydrogenase/reductase (SDR family) member 4, officially designated as DHRS4, is a member of the short-chain dehydrogenase/reductase (SDR) superfamily. This vast family of enzymes is characterized by its NAD(P)(H)-dependent oxidoreductase activity, playing crucial roles in a wide array of metabolic processes. In humans, DHRS4 is an NADPH-dependent oxidoreductase that catalyzes the reduction of various carbonyl-containing compounds, including ketosteroids, aldehydes, and quinones.[1] It exhibits 3 β -hydroxysteroid dehydrogenase activity and is involved in the metabolism of xenobiotics.[1][2] Notably, primate DHRS4s show different stereoselectivity compared to their non-primate mammalian counterparts.[1] This guide provides a comprehensive overview of DHRS4 homologs in key model organisms, detailing their function, relevant quantitative data, experimental protocols, and involvement in signaling pathways.

DHRS4 Homologs in Model Organisms

Homologs of human DHRS4 have been identified in several key model organisms, facilitating the study of its physiological roles and potential as a therapeutic target. While direct orthologs are not found in prokaryotes like *Escherichia coli* or in the yeast *Saccharomyces cerevisiae*, clear orthologs exist in several metazoan models.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for DHRS4 and its homologs in selected model organisms. Sequence identity and similarity are relative to the human DHRS4 protein (UniProt: Q9BTZ2).

Organism	Gene Symbol	Protein Name	UniProt ID	Sequence Length (amino acids)	Sequence Identity to Human DHRS4 (%)	Sequence Similarity to Human DHRS4 (%)	Subcellular Localization
Homo sapiens	DHRS4	Dehydrogenase/reductase SDR family member 4	Q9BTZ2	278	100	100	Peroxisome, Nucleus, Cytosol[2][5]
Mus musculus	Dhrs4	Dehydrogenase/reductase 4	Q9QZ24	278	84.9	91.0	Mitochondrion, Peroxisome[5]
Danio rerio	dhrs4	Dehydrogenase/reductase (SDR family) member 4	A5D6T9	278	66.5	79.5	Predicted : Cytosol
Drosophila melanogaster	CG10672	Dhrs4	Q9VDR5	277	45.1	63.2	Predicted : Mitochondrion, Peroxisome[6]
Caenorhabditis elegans	dhrs-4	Dehydrogenase/reductase SDR	G5EGA6	260	42.1	60.6	Not specified

family
member
4

Mus musculus (Mouse)

The mouse homolog, Dhhrs4, is a valuable tool for in vivo studies. Homozygous mutant mice are viable and exhibit phenotypes such as a decreased IgG2a response to ovalbumin challenge and an increased depressive-like response in females during tail suspension testing.[7] The mouse Dhhrs4 protein is primarily localized to the mitochondrion and peroxisome.[5] Studies using a SOD1G93A mouse model of amyotrophic lateral sclerosis (ALS) have shown that Dhhrs4 expression is upregulated in the spinal cord during disease progression, suggesting a potential role in neurodegeneration.[8][9]

Danio rerio (Zebrafish)

The zebrafish ortholog, dhhrs4, is expressed in the liver, biliary system, and pancreatic system.[1] Its function in zebrafish is predicted to involve carbonyl reductase activity.[1] The zebrafish model offers opportunities to study the developmental roles of DHRS4, particularly given its expression in key metabolic organs.

Drosophila melanogaster (Fruit Fly)

The fruit fly homolog is identified as CG10672, and is predicted to have carbonyl reductase (NADPH) activity and to be localized in the mitochondrion and peroxisome.[6] It is expressed in the adult head and heart, as well as in the embryonic midgut.[6] While functional studies are limited, the genetic tractability of Drosophila makes it a powerful system for dissecting the genetic pathways in which DHRS4 functions.

Caenorhabditis elegans (Nematode)

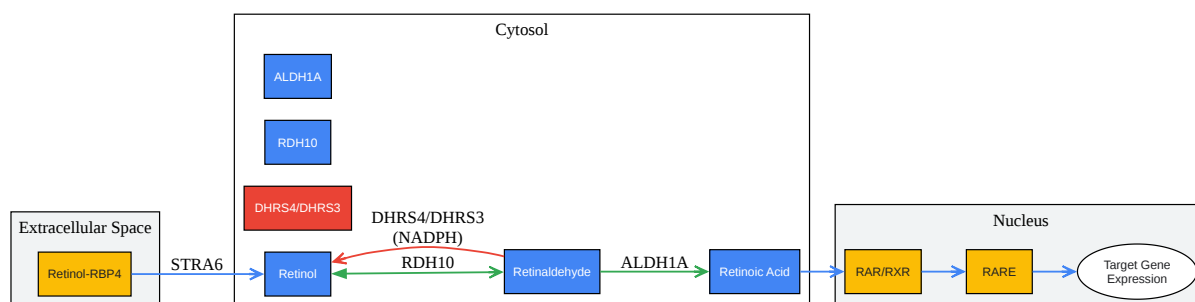
The C. elegans homolog, dhhrs-4, has been structurally and functionally characterized.[10] Recombinant dhhrs-4, expressed in E. coli, exhibits carbonyl reductase activity.[10] A key finding is that the C. elegans enzyme shares some substrate preferences with human DHRS4, such as for aromatic dicarbonyls, but is also active on aliphatic aldehydes, a substrate for which the human enzyme is inactive. This suggests both conserved and divergent functions throughout evolution.

Signaling Pathways

DHRS4 and its homologs are implicated in several key signaling pathways, primarily related to metabolism.

Retinoic Acid Signaling Pathway

DHRS4 is involved in the biosynthesis of retinoic acid (RA), a critical signaling molecule in development and cellular differentiation.[8][11] Specifically, it can catalyze the reduction of all-trans-retinal to all-trans-retinol.[8] This is a key step in regulating the intracellular levels of RA. Upregulation of DHRS4, as seen in some disease models, could lead to a decrease in RA synthesis, thereby disrupting RA-dependent signaling.[8]



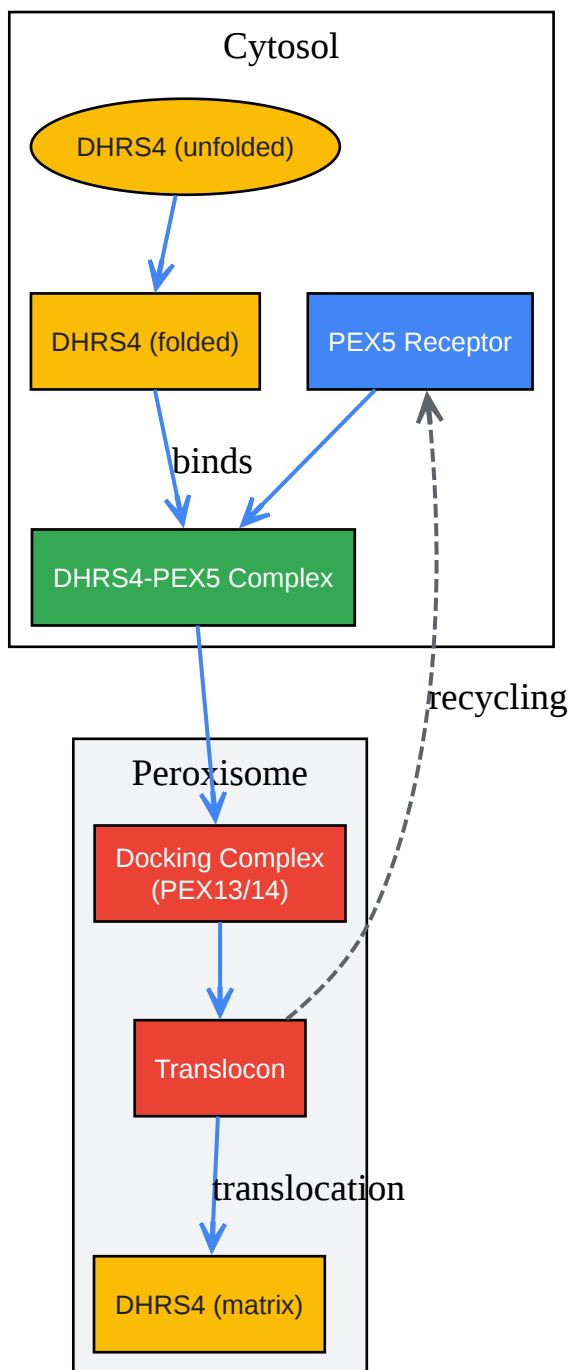
[Click to download full resolution via product page](#)

Caption: Role of DHRS4 in the Retinoic Acid Signaling Pathway.

Peroxisomal Protein Import

DHRS4 is localized to peroxisomes, suggesting a role in peroxisomal metabolism or maintenance.[2][5] Proteins destined for the peroxisomal matrix are imported from the cytosol via a dedicated machinery involving PEX proteins.[12][13] While the precise role of DHRS4

within the peroxisome is not fully elucidated, its enzymatic activity is likely important for processing substrates that are metabolized within this organelle.



[Click to download full resolution via product page](#)

Caption: General workflow for peroxisomal import of matrix proteins like DHRS4.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DHRS4 and its homologs.

Recombinant Protein Expression and Purification

This protocol describes the expression of His-tagged DHRS4 in *E. coli* and subsequent purification.

Materials:

- DHRS4 cDNA in an appropriate expression vector (e.g., pET vector with an N-terminal His-tag)
- *E. coli* expression strain (e.g., BL21(DE3))
- LB medium and appropriate antibiotic
- Isopropyl β -D-1-thiogalactopyranoside (IPTG)
- Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF)
- Wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
- Elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
- Ni-NTA affinity chromatography column
- SDS-PAGE reagents

Procedure:

- Transform the DHRS4 expression vector into the *E. coli* expression strain.
- Inoculate a starter culture and grow overnight.

- Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
- Clarify the lysate by centrifugation.
- Load the supernatant onto a pre-equilibrated Ni-NTA column.
- Wash the column with wash buffer to remove unbound proteins.
- Elute the His-tagged DHRS4 protein with elution buffer.
- Analyze the purified protein by SDS-PAGE to assess purity.
- Dialyze the purified protein into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 7.5, 20% glycerol, 1 mM DTT) and store at -80°C.[6]

Enzymatic Assay

This protocol outlines a spectrophotometric assay to measure the carbonyl reductase activity of DHRS4.

Materials:

- Purified DHRS4 protein
- Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)
- NADPH
- Substrate (e.g., a suitable carbonyl compound like 9,10-phenanthrenequinone or a ketosteroid)

- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing assay buffer, NADPH (e.g., 0.2 mM), and the substrate at various concentrations in a cuvette.
- Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
- Initiate the reaction by adding a known amount of purified DHRS4 enzyme.
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
- Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
- Perform control reactions without the enzyme or without the substrate to account for non-enzymatic NADPH oxidation.
- Determine the kinetic parameters (K_m and V_{max}) by measuring the initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Generation of a DHRS4 Knockout Cell Line using CRISPR-Cas9

This protocol provides a general workflow for creating a DHRS4 knockout cell line.

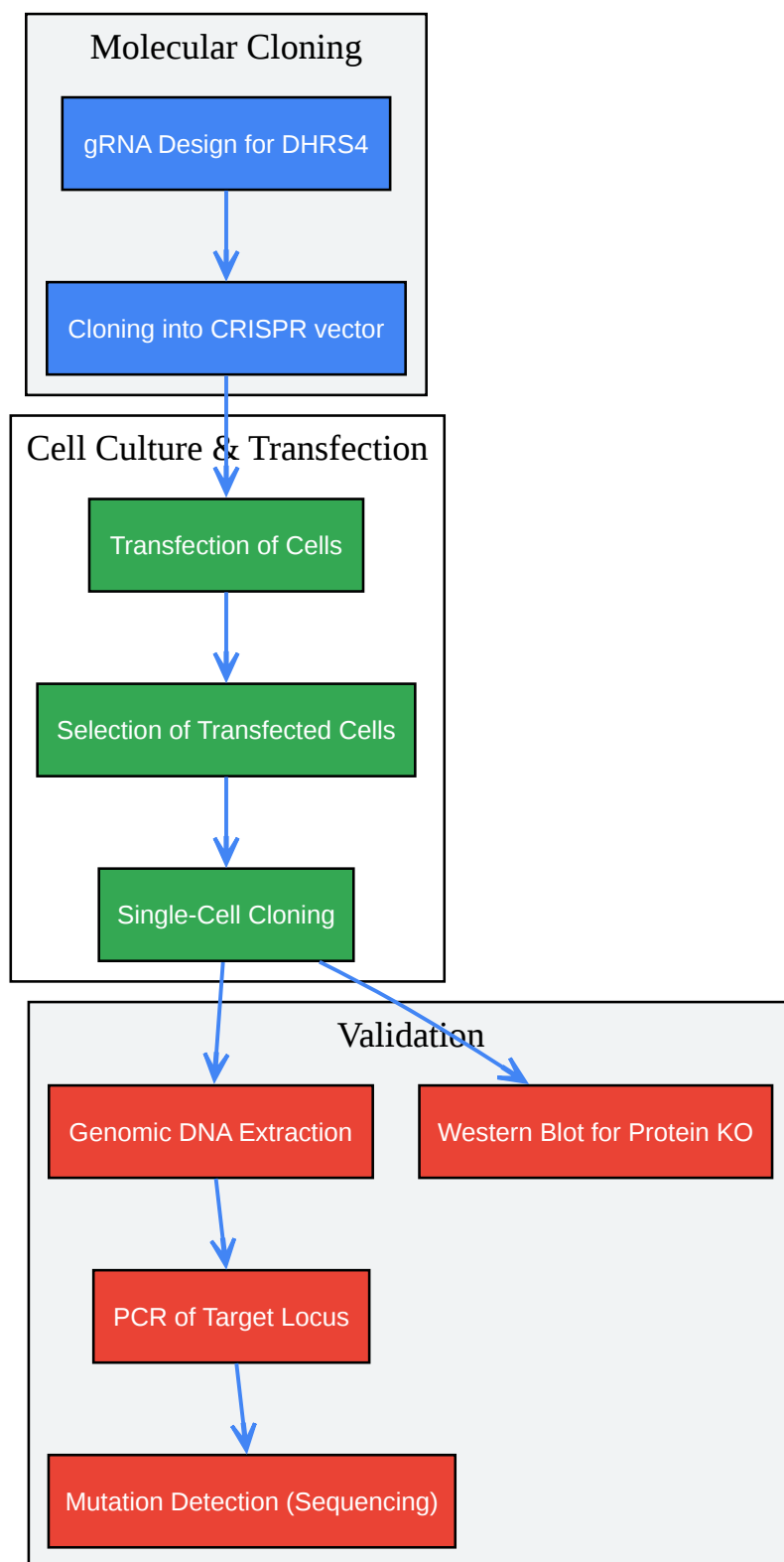
Materials:

- Mammalian cell line of interest
- CRISPR-Cas9 system (e.g., all-in-one plasmid expressing Cas9 and gRNA, or separate Cas9 and gRNA expression vectors)
- gRNA targeting an early exon of the DHRS4 gene
- Transfection reagent

- Puromycin or other selection agent if the plasmid contains a resistance gene
- Genomic DNA extraction kit
- PCR reagents for amplifying the targeted region
- T7 Endonuclease I or Sanger sequencing for mutation detection

Procedure:

- Design and clone a gRNA sequence targeting an early exon of the DHRS4 gene into a suitable CRISPR-Cas9 vector.
- Transfect the DHRS4-targeting CRISPR-Cas9 plasmid(s) into the chosen cell line.
- If applicable, select for transfected cells using an appropriate antibiotic.
- Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
- Expand the single-cell clones.
- Extract genomic DNA from the expanded clones.
- Perform PCR to amplify the genomic region targeted by the gRNA.
- Screen for mutations using a method like the T7 Endonuclease I assay or by direct Sanger sequencing of the PCR product.
- Confirm the absence of DHRS4 protein expression in knockout clones by Western blotting.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for generating a DHRS4 knockout cell line.

Conclusion

DHRS4 is a conserved member of the SDR superfamily with important roles in cellular metabolism, particularly in the processing of retinoids and steroids. The availability of homologous genes in various model organisms provides a powerful toolkit for dissecting its physiological functions and its potential involvement in human diseases. This guide has provided a comprehensive overview of the current knowledge on DHRS4 homologs, including quantitative data, signaling pathway involvement, and detailed experimental protocols, to aid researchers in their future investigations of this important enzyme. Further research into the specific substrates and regulatory mechanisms of DHRS4 in different model systems will undoubtedly shed more light on its diverse biological roles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uniprot.org [uniprot.org]
- 2. DHRS4 dehydrogenase/reductase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. DHRS4 - Wikipedia [en.wikipedia.org]
- 6. prospecbio.com [prospecbio.com]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. Frontiers | Identification of Molecular Correlations Between DHRS4 and Progressive Neurodegeneration in Amyotrophic Lateral Sclerosis By Gene Co-Expression Network Analysis [frontiersin.org]
- 10. dhers-4 Dehydrogenase/reductase SDR family member 4 [Caenorhabditis elegans] - Gene - NCBI [ncbi.nlm.nih.gov]

- 11. Input overload: contributions of retinoic acid signaling feedback mechanisms to heart development and teratogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peroxisomal import stress activates integrated stress response and inhibits ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Import of proteins into the peroxisomal matrix - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to SDR-04 (DHRS4) Homologs in Model Organisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570214#sdr-04-homologs-in-model-organisms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com